![molecular formula C13H17N3O2S2 B7633507 N-methyl-2-methylsulfanyl-N-(2-pyrazol-1-ylethyl)benzenesulfonamide](/img/structure/B7633507.png)
N-methyl-2-methylsulfanyl-N-(2-pyrazol-1-ylethyl)benzenesulfonamide
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Overview
Description
N-methyl-2-methylsulfanyl-N-(2-pyrazol-1-ylethyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known as MMB or MMBZS and has a molecular formula of C14H17N3O2S2.
Mechanism of Action
The exact mechanism of action of N-methyl-2-methylsulfanyl-N-(2-pyrazol-1-ylethyl)benzenesulfonamide is not fully understood. However, studies have shown that the compound has the ability to inhibit certain enzymes and proteins that are involved in various cellular processes. This inhibition can lead to the suppression of tumor growth and the regulation of blood glucose levels.
Biochemical and Physiological Effects:
Studies have shown that N-methyl-2-methylsulfanyl-N-(2-pyrazol-1-ylethyl)benzenesulfonamide has various biochemical and physiological effects on the body. The compound has been shown to inhibit the growth of tumor cells and induce apoptosis, which is the programmed cell death of cancer cells. Additionally, the compound has been shown to regulate blood glucose levels and improve insulin sensitivity in diabetic patients.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-methyl-2-methylsulfanyl-N-(2-pyrazol-1-ylethyl)benzenesulfonamide in lab experiments is its ability to selectively inhibit certain enzymes and proteins. This makes it a valuable tool for studying various cellular processes and pathways. However, one of the limitations of using the compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the research and development of N-methyl-2-methylsulfanyl-N-(2-pyrazol-1-ylethyl)benzenesulfonamide. One potential direction is the further study of the compound's mechanism of action and its potential applications in the treatment of various diseases. Additionally, the development of more selective and less toxic analogs of the compound could lead to the development of more effective drugs for the treatment of cancer and diabetes.
Synthesis Methods
The synthesis of N-methyl-2-methylsulfanyl-N-(2-pyrazol-1-ylethyl)benzenesulfonamide can be achieved by reacting 2-(pyrazol-1-yl)ethylamine with 2-bromo-4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then further reacted with methyl mercaptan to obtain the final product.
Scientific Research Applications
N-methyl-2-methylsulfanyl-N-(2-pyrazol-1-ylethyl)benzenesulfonamide has been studied extensively for its potential applications in various scientific fields. One of the main areas of research has been in the field of medicinal chemistry, where the compound has shown promising results as a potential drug candidate for the treatment of various diseases such as cancer and diabetes.
properties
IUPAC Name |
N-methyl-2-methylsulfanyl-N-(2-pyrazol-1-ylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S2/c1-15(10-11-16-9-5-8-14-16)20(17,18)13-7-4-3-6-12(13)19-2/h3-9H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBCTDYXORYNBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN1C=CC=N1)S(=O)(=O)C2=CC=CC=C2SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-methylsulfanyl-N-(2-pyrazol-1-ylethyl)benzenesulfonamide |
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